2-methoxy-5-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
2-methoxy-5-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound with a unique molecular structure. This compound is known for its diverse applications in scientific research and industry due to its intriguing chemical properties.
Preparation Methods
The synthesis of 2-methoxy-5-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the piperidine ring, followed by the introduction of the sulfonamide group and the methoxy and methyl substituents on the benzene ring. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the process while maintaining high purity and yield.
Chemical Reactions Analysis
2-methoxy-5-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methoxy-5-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The piperidine ring may also interact with receptors or ion channels, affecting cellular signaling pathways.
Comparison with Similar Compounds
2-methoxy-5-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can be compared with other sulfonamide derivatives and piperidine-containing compounds. Similar compounds include:
N-(2-oxopiperidin-1-yl)benzenesulfonamide: Lacks the methoxy and methyl substituents, which may affect its chemical reactivity and biological activity.
2-methoxy-5-methylbenzenesulfonamide: Does not contain the piperidine ring, leading to different interaction profiles with biological targets. The unique combination of functional groups in this compound contributes to its distinct properties and applications.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-9-10-17(25-2)18(12-14)26(23,24)20-15-6-5-7-16(13-15)21-11-4-3-8-19(21)22/h5-7,9-10,12-13,20H,3-4,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLHMFJKHQBHGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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